(+)-Cytisine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

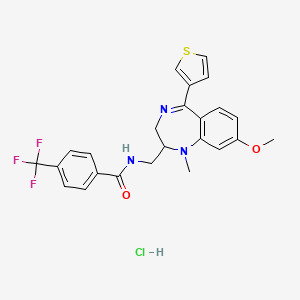

(+)-Cytisine: is a naturally occurring alkaloid found in several plant species, most notably in the seeds of the Laburnum anagyroides plant. It has been used traditionally in Eastern Europe as a smoking cessation aid due to its pharmacological properties. The compound has a structure similar to nicotine and acts as a partial agonist of nicotinic acetylcholine receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Cytisine typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the seeds of Laburnum anagyroides using solvents like ethanol or methanol. The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as crystallization and chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (+)-Cytisine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the pyridine ring of this compound, often using halogenating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of halogenated cytisine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (+)-Cytisine is used as a chiral building block for the synthesis of various complex molecules. Its unique structure makes it a valuable starting material for the synthesis of other alkaloids and pharmaceuticals.

Biology: In biological research, this compound is used to study the function of nicotinic acetylcholine receptors. It serves as a tool to understand receptor-ligand interactions and the effects of partial agonists on receptor activity.

Medicine: Medically, this compound is primarily used as a smoking cessation aid. It has been shown to reduce withdrawal symptoms and cravings in individuals attempting to quit smoking. Additionally, it is being investigated for its potential use in treating other neurological disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical. Its role as a smoking cessation aid has led to its inclusion in various over-the-counter products.

Mechanism of Action

(+)-Cytisine: exerts its effects by binding to nicotinic acetylcholine receptors in the brain. It acts as a partial agonist, meaning it activates the receptor but produces a weaker response compared to nicotine. This partial activation helps to reduce withdrawal symptoms and cravings in individuals trying to quit smoking. The primary molecular targets are the α4β2 nicotinic acetylcholine receptors, which are involved in the release of dopamine, a neurotransmitter associated with pleasure and reward.

Comparison with Similar Compounds

Nicotine: Both nicotine and (+)-Cytisine bind to nicotinic acetylcholine receptors, but nicotine is a full agonist, while this compound is a partial agonist.

Varenicline: Varenicline is another smoking cessation aid that acts as a partial agonist at nicotinic receptors, similar to this compound.

Lobeline: Lobeline is an alkaloid with similar pharmacological properties but has a different chemical structure.

Uniqueness of this compound: this compound’s uniqueness lies in its partial agonist activity, which allows it to reduce withdrawal symptoms without producing the same level of addiction as nicotine. Its natural occurrence and relatively low cost make it an attractive option for smoking cessation therapy.

Properties

CAS No. |

55821-72-2 |

|---|---|

Molecular Formula |

C11H14N2O |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

(1S,9R)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |

InChI |

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m1/s1 |

InChI Key |

ANJTVLIZGCUXLD-BDAKNGLRSA-N |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC=CC(=O)N3C2 |

Canonical SMILES |

C1C2CNCC1C3=CC=CC(=O)N3C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)

![1-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B12840443.png)

![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)

![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)

![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)